TRPV1 Antagonist IC50: Heat-Induced Activation (45°C) Potency Comparison
The compound demonstrates potent antagonism of heat-induced TRPV1 activation, with an IC50 of 0.55 nM against 45°C heat-induced effect at 1 µM in FLIPR assay using human TRPV1 [1]. This potency exceeds that of the reference multi-modal TRPV1 antagonist Compound 2 (IC50 = 174 nM against 45°C heat activation in human TRPV1 FLIPR assay), representing an approximately 316-fold higher potency against heat-induced gating under comparable assay conditions [2].
| Evidence Dimension | Antagonist activity against heat-induced TRPV1 activation (IC50) |
|---|---|
| Target Compound Data | 0.55 nM |
| Comparator Or Baseline | Compound 2 (reference multi-modal TRPV1 antagonist) = 174 nM |
| Quantified Difference | ~316-fold higher potency (0.55 nM vs. 174 nM) |
| Conditions | Human TRPV1, FLIPR assay, 45°C heat-induced activation, antagonist concentration 1 µM |
Why This Matters
This differential heat-activation antagonism potency directly impacts selection for assays where thermal nociception modulation is the primary endpoint of interest.
- [1] BindingDB. BDBM50061298 (CHEMBL3393837). IC50: 0.55 nM. Antagonist activity at human TRPV1 assessed as inhibition of 45 degC heat-induced effect at 1 uM by FLIPR assay. BindingDB Entry DOI: 10.7270/Q2JD4ZG3. View Source
- [2] Reilly RM, McDonald HA, Puttfarcken PS, et al. In vitro pharmacological characterization of TRPV1 antagonists. J Med Chem. 2012;55(19):8392-8408. Table 5: Compound 2 IC50 (heat 45°C) = 174 nM. View Source
